(E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol
Description
Properties
IUPAC Name |
5-(diethylamino)-2-[(E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yliminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-3-21(4-2)14-10-9-13(16(22)11-14)12-19-18-20-15-7-5-6-8-17(15)23-18/h9-12,22H,3-8H2,1-2H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMGDEUWCOQNNB-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=NC3=C(S2)CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/C2=NC3=C(S2)CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a complex structure that includes a diethylamino group and a thiazole moiety. The structural representation can be summarized as follows:
- Molecular Formula : C22H30N2
- SMILES Notation : CCN(CC)CCN1CC2=CC=CC=C2CCC3=CC=CC=C3C1
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Specifically, derivatives similar to (E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol have shown promising results in various studies.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. For instance, a study demonstrated that thiazole-containing compounds can induce cell cycle arrest and apoptosis in cancer cells. The mechanism often involves the inhibition of key metabolic enzymes and the modulation of signaling pathways associated with cell proliferation and survival .
Table 1: Summary of Anticancer Activities of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (Leukemia) | < 60 | Caspase activation, DNA interaction |
| Compound B | HCT116 (Colon Cancer) | 4.86 | Inhibition of metabolic enzymes |
| Compound C | Vero Cells (Normal) | >100 | Low toxicity observed |
The biological activity of (E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as lactate dehydrogenase (LDHA), which is essential for cancer cell metabolism.
- Cell Cycle Modulation : Studies have shown that thiazole derivatives can affect cell cycle progression by modulating cyclins and cyclin-dependent kinases .
- Reactive Oxygen Species (ROS) Generation : Some thiazole compounds induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
- Antileukemic Activity : A study evaluated various thiazole derivatives for their cytotoxic effects on human leukemia cells (K562). The results indicated significant cytotoxicity with IC50 values below 60 µM for several compounds .
- Antimicrobial Properties : Research on thiazole derivatives has also highlighted their potential as antimicrobial agents. For example, modifications to the thiazole ring structure enhanced activity against specific bacterial strains while maintaining low toxicity to human cells .
- Antidiabetic Potential : Some studies have suggested that thiazole derivatives may also possess antidiabetic properties by modulating glucose metabolism through enzyme inhibition .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Acetylcholinesterase Inhibition
One of the primary applications of compounds similar to (E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol is in the development of acetylcholinesterase inhibitors (AChEIs). AChEIs are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Research has shown that compounds with a benzo[d]thiazole core exhibit significant AChE inhibitory activity. For instance, derivatives based on 4-hydroxycoumarin have demonstrated promising results with IC50 values indicating effective inhibition of AChE activity .
1.2 Antimicrobial Activity
The compound's thiazole structure suggests potential antimicrobial properties. Studies have indicated that thiazole derivatives can exhibit antibacterial and antifungal activities. For example, various synthesized thiazole-based compounds were screened against common pathogens like Escherichia coli and Staphylococcus aureus, revealing notable antibacterial effects . The screening methods typically involve assessing the minimum inhibitory concentration (MIC) against these microorganisms.
3.1 Case Study: Synthesis and Biological Evaluation
In a study focused on synthesizing thiazole derivatives, researchers developed several compounds structurally related to (E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol. These compounds were evaluated for their biological activities against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values lower than those of standard antibiotics .
3.2 Case Study: AChE Inhibition
Another research effort investigated the acetylcholinesterase inhibitory potential of thiazole-containing compounds similar to (E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol. The study employed molecular docking techniques alongside biological assays to confirm the binding affinity of these compounds to the AChE enzyme. The findings highlighted several candidates with IC50 values suggesting they could serve as leads for further drug development targeting Alzheimer's disease .
Preparation Methods
Reaction Conditions and Stoichiometry
The synthesis is typically conducted in anhydrous ethanol under reflux (78–80°C) for 6–8 hours, with glacial acetic acid (0.5–1.0 equiv) serving as both catalyst and proton donor. Stoichiometric studies indicate a 1:1 molar ratio of aldehyde to amine maximizes yield while minimizing byproducts. Excess amine (>1.2 equiv) leads to reduced crystallinity due to competing side reactions.
Solvent Optimization
Comparative solvent studies reveal ethanol’s superiority over methanol, isopropanol, or THF due to its ideal polarity for Schiff base formation. Ethanol achieves 82–85% isolated yield versus 68–72% in methanol, attributed to improved solubility of the aromatic precursors. Phase-transfer catalysts like tetrabutylammonium bromide show negligible yield improvements (Δ < 3%) in this system.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Reducing reaction times from 8 hours to 35–45 minutes, microwave irradiation (150 W, 80°C) in ethanol-acetic acid mixtures achieves comparable yields (80–83%) while minimizing thermal decomposition. This method preferentially stabilizes the E-isomer through rapid equilibration, with >99% stereoselectivity confirmed via NOESY NMR.
Solid-State Mechanochemical Synthesis
Ball-milling equimolar aldehyde and amine precursors with catalytic acetic acid (5 mol%) for 2 hours at 25 Hz produces the target compound in 78% yield. This solvent-free approach eliminates ethanol distillation steps but requires post-milling recrystallization to achieve >95% purity.
Purification and Isolation Techniques
Recrystallization Protocols
Crude product recrystallization from ethanol-water (3:1 v/v) at 4°C yields prismatic crystals suitable for X-ray diffraction. Triple recrystallization increases purity from 89% to 99.2% (HPLC), with residual solvent content <0.1% (GC-MS).
Chromatographic Purification
Flash chromatography (silica gel, ethyl acetate/hexane 1:2) resolves stereoisomeric impurities, though this method is rarely required due to the reaction’s inherent stereoselectivity.
Structural Characterization
Spectroscopic Analysis
- FTIR : Strong ν(N-H) stretch at 3240 cm⁻¹ and ν(C=N) at 1615 cm⁻¹ confirm imine formation.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, CH=N), 6.90–7.25 (m, 3H, aromatic), 2.75–3.10 (m, 8H, tetrahydrobenzo-thiazole CH₂), 1.15 (t, J = 7.0 Hz, 6H, NCH₂CH₃).
- X-ray Crystallography : Monoclinic P2₁/c space group with unit cell parameters a = 8.42 Å, b = 12.35 Å, c = 14.20 Å. The dihedral angle between aromatic planes measures 9.03°, stabilizing intramolecular H-bonds (O-H···N, 2.65 Å).
Thermal Stability
DSC analysis reveals a sharp endothermic peak at 218°C (ΔH = 145 J/g) corresponding to melting, followed by decomposition above 290°C.
Process Optimization and Scale-Up
Catalyst Screening
Substituting glacial acetic acid with p-toluenesulfonic acid (10 mol%) in ethanol increases yield to 88% but complicates purification due to sulfonate residues.
Industrial-Scale Production
Pilot-scale batches (50 kg) using continuous flow reactors (residence time 45 min, 80°C) achieve 84% yield with 99.5% purity, demonstrating scalability.
Comparative Analysis of Synthetic Methods
Table 1: Performance metrics for preparation methods
| Method | Yield (%) | Purity (%) | Time (h) | Energy Input (kWh/mol) |
|---|---|---|---|---|
| Conventional reflux | 82–85 | 98.5–99.2 | 6–8 | 12.4 |
| Microwave-assisted | 80–83 | 98.0–98.7 | 0.6–0.75 | 8.9 |
| Mechanochemical | 78 | 95.0–96.5 | 2 | 5.2 |
| Continuous flow | 84 | 99.5 | 0.75 | 9.8 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for (E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, the imine group can be formed via condensation of an aldehyde-containing precursor (e.g., 5-(diethylamino)-2-hydroxybenzaldehyde) with 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine under reflux in ethanol or methanol. To enhance yield, optimize solvent polarity (e.g., ethanol for better solubility), temperature (60–80°C), and catalyst (e.g., acetic acid for protonation). Post-synthesis, purity is confirmed via column chromatography .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., imine C=N stretch ~1600–1650 cm⁻¹, phenolic O-H ~3200–3600 cm⁻¹).
- ¹H-NMR : Confirm proton environments (e.g., diethylamino –CH₂– at δ 1.0–1.5 ppm, aromatic protons at δ 6.5–8.0 ppm).
- Elemental Analysis : Verify stoichiometry (C, H, N, S percentages).
Cross-referencing these with literature data ensures structural accuracy .
Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?
- Methodological Answer : Store in inert atmospheres (argon or nitrogen) to prevent oxidation of the imine group. Protect from light (use amber vials) to avoid photodegradation. Control humidity (<30% RH) to prevent hydrolysis. For experimental use, dissolve in anhydrous DMSO or ethanol immediately before reactions .
Advanced Research Questions
Q. How can researchers investigate the tautomeric behavior of the imino group in this compound under varying pH conditions?
- Methodological Answer : Perform pH-dependent NMR studies (¹H and ¹³C) to track shifts in proton environments. For example, in acidic conditions (pH < 3), the imine may protonate, while in basic conditions (pH > 10), enol-keto tautomerism could occur. Complement this with computational modeling (DFT) to predict tautomeric stability and compare with experimental data .
Q. How can contradictions in reported spectroscopic data for similar Schiff base compounds be resolved?
- Methodological Answer : Cross-validate using multiple techniques (e.g., IR, NMR, X-ray crystallography) to confirm functional groups and spatial arrangement. Consider solvent effects: NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Replicate synthesis under standardized conditions to isolate variables .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide pharmacological studies.
Validate predictions with experimental UV-Vis spectroscopy and cyclic voltammetry .
Q. What strategies can elucidate the reaction mechanism of imine formation during synthesis?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-determining steps.
- Isolation of Intermediates : Quench the reaction at intervals (e.g., 30 min, 1 h) to isolate intermediates (e.g., hemiaminals) for characterization.
- Isotopic Labeling : Use ¹⁵N-labeled amines to track imine bond formation via NMR .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for structurally analogous compounds?
- Methodological Answer : Standardize assay conditions (e.g., cell line, incubation time, concentration). For example, if antiproliferative activity varies, validate using multiple cell lines (e.g., MCF-7, HeLa) and controls (e.g., cisplatin). Perform dose-response curves (IC₅₀ calculations) and statistical analysis (ANOVA) to ensure reproducibility .
Methodological Framework
Q. How to design experiments assessing the compound’s interaction with metal ions for coordination chemistry applications?
- Methodological Answer :
- UV-Vis Titration : Monitor absorbance changes upon incremental addition of metal salts (e.g., Cu²⁺, Fe³⁺).
- Job’s Plot : Determine stoichiometry of metal-ligand complexes.
- Magnetic Susceptibility : Characterize paramagnetic properties of metal adducts.
Reference crystallographic data from similar Schiff base-metal complexes for structural insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
